molecular formula C2H2O4<br>C2H2O4<br>(COOH)2 B126610 Oxalic acid CAS No. 144-62-7

Oxalic acid

Cat. No.: B126610
CAS No.: 144-62-7
M. Wt: 90.03 g/mol
InChI Key: MUBZPKHOEPUJKR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oxalic acid, a strong dicarboxylic acid, is a widespread organic acid in the biosphere . The primary target of this compound is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in regulating cellular processes such as cell growth and division .

Mode of Action

This compound’s conjugate base, oxalate, acts as a competitive inhibitor of the lactate dehydrogenase (LDH) enzyme . This means it competes with the substrate for the active site of the enzyme, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

This compound is produced in the body by the metabolism of glyoxylic acid or ascorbic acid . This compound and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are involved indirectly in many processes, such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes .

Pharmacokinetics

The total clearance of this species is correlated with the glomerular filtration rate .

Result of Action

This compound can act as a reducing agent, undergoing oxidation by strong oxidizing agents. It converts to carbon dioxide (CO₂) and water (H₂O) after oxidizing . Excessive ingestion of this compound or prolonged skin contact can be dangerous .

Action Environment

This compound is found naturally in the environment. It has low persistence and no potential for accumulation in the food chain . It degrades both in aerobic and anaerobic conditions . Environmental factors such as temperature, pH, and presence of other substances can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Oxalic acid plays a crucial role in various biochemical reactions. It is involved in the biosynthesis of uracil and orotic acid, which are essential components of RNA . This compound is also a key player in the degradation of the lignocellulose complex by fungi . The active regulation of the this compound concentration is linked with enzymatic activities . For instance, the Oxalate Biosynthetic Component (Obc1) from Burkholderia mallei catalyzes the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It can inhibit the absorption of other important nutrients, leading some to refer to it as an anti-nutrient . In certain conditions, it can increase the risk of kidney stones . Moreover, this compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form stable complexes with metal ions through chelation, which can influence the bioavailability of these metals . This compound can also participate in redox reactions, acting as a reducing agent . Furthermore, it can interact with biomolecules, leading to changes in gene expression and enzyme activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolic end-product, and its systemic concentrations can vary significantly among individuals . Both genetic and non-genetic factors can influence these concentrations . This compound is required for the formation of uracil and orotic acid, which are components of RNA common to all cells in human metabolism .

Transport and Distribution

This compound and its salts are secondary metabolites secreted into the surrounding environment by fungi, bacteria, and plants . They are linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates

Properties

IUPAC Name

oxalic acid
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InChI

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)
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InChI Key

MUBZPKHOEPUJKR-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(=O)O)O
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Molecular Formula

C2H2O4, Array, HOOCCOOH
Record name OXALIC ACID
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DSSTOX Substance ID

DTXSID0025816
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Molecular Weight

90.03 g/mol
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Physical Description

Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999), Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER., Colorless, odorless powder or granular solid., Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]
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Boiling Point

Sublimes (NIOSH, 2023), sublimes, Sublimes
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Solubility

50 to 100 mg/mL at 75 °F (NTP, 1992), 100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G, VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER, Water solubility of 220,000 mg/l at 25 °C, 220 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 9-10 (moderate), 14%
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Density

1.9 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.90 @ 17 DEG/4 °C, ALPHA, 1.9 g/cm³, 1.90
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Vapor Density

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3
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Vapor Pressure

0.001 mmHg at 68 °F (NTP, 1992), 0.54 mm @ 105 °C, <0.001 mmHg
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Mechanism of Action

Metabolically its toxicity is believed due to the capacity of oxalic acid to immobilize calcium and thus upset the calcium-potassium ratio in critical tissues.
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Color/Form

ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA, Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder].

CAS No.

144-62-7
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Melting Point

372 °F (Decomposes) (NTP, 1992), 189.5 °C (DECOMPOSES), 189.5 °C, 372 °F, 215 °F (Sublimes)
Record name OXALIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8966
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxalic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03902
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OXALIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oxalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name OXALIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name OXALIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/270
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Oxalic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0474.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Oxalic acid
Reactant of Route 2
Oxalic acid
Reactant of Route 3
Oxalic acid
Reactant of Route 4
Oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.